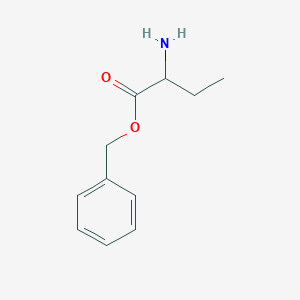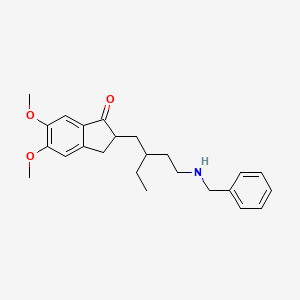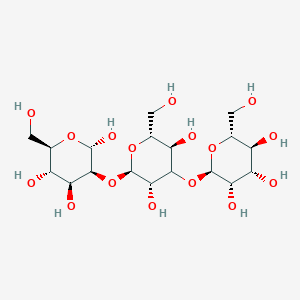
Des-Methoxy Esomeprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-Methoxy Esomeprazole is a derivative of Esomeprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. Esomeprazole works by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Des-Methoxy Esomeprazole involves the removal of the methoxy group from Esomeprazole. One common method is the asymmetric oxidation of prochiral sulfides using oxaziridinium salts. This method provides high enantioselectivity and yields the desired product with excellent purity .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as Esomeprazole but includes additional steps to remove the methoxy group. The process involves the use of specific reagents and conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Des-Methoxy Esomeprazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Oxaziridinium salts are commonly used for asymmetric oxidation.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of this compound .
Scientific Research Applications
Des-Methoxy Esomeprazole has several scientific research applications:
Chemistry: It is used as a reference compound in the study of proton pump inhibitors and their derivatives.
Biology: The compound is studied for its effects on gastric acid secretion and its potential use in treating acid-related disorders.
Medicine: Research focuses on its efficacy and safety profile compared to other proton pump inhibitors.
Industry: It is used in the development of new pharmaceuticals and as a quality control reference.
Mechanism of Action
Des-Methoxy Esomeprazole exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to reduced gastric acidity. The compound binds covalently to the sulfhydryl groups of cysteines on the enzyme, resulting in irreversible inhibition .
Comparison with Similar Compounds
Esomeprazole: The parent compound, which includes a methoxy group.
Omeprazole: A racemic mixture of the S- and R-enantiomers.
Dexlansoprazole: Another proton pump inhibitor with a similar mechanism of action
Uniqueness: Des-Methoxy Esomeprazole is unique due to the absence of the methoxy group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its efficacy, safety profile, and interaction with other compounds .
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H15N3OS/c1-10-7-11(2)14(16-8-10)9-20(19)15-17-12-5-3-4-6-13(12)18-15/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
YNRXQBPXUVQHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)
![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)








![N-[[2-(Methylthio)-5-thiazolyl]carbonyl]-glycine](/img/structure/B13409039.png)
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)

